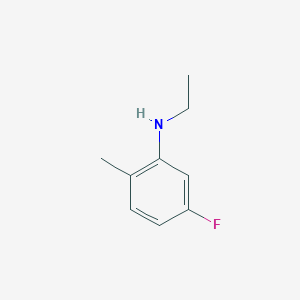
N-ethyl-5-fluoro-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5-fluoro-2-methylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of an ethyl group, a fluorine atom, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-fluoro-2-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an ethylamine. For example, 5-fluoro-2-methylbromobenzene can be reacted with ethylamine under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process may include steps such as halogenation, nucleophilic substitution, and purification to obtain the desired compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-5-fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives .
Aplicaciones Científicas De Investigación
N-ethyl-5-fluoro-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-ethyl-5-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to various biological and chemical outcomes .
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-2-methylaniline: Similar structure but lacks the fluorine atom.
5-fluoro-2-methylaniline: Similar structure but lacks the ethyl group.
N-ethyl-4-fluoro-2-methylaniline: Similar structure with the fluorine atom at a different position on the benzene ring.
Uniqueness
N-ethyl-5-fluoro-2-methylaniline is unique due to the specific positioning of the ethyl, fluorine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H12FN |
|---|---|
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
N-ethyl-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C9H12FN/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3 |
Clave InChI |
VDCQUYQMNAQQHL-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=CC(=C1)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



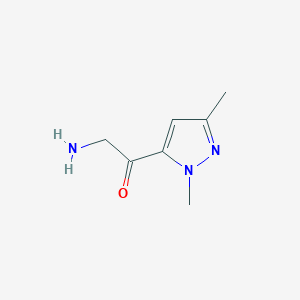
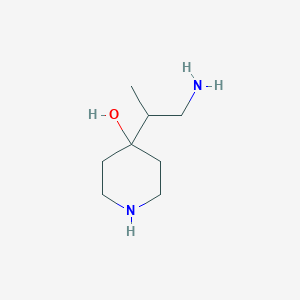
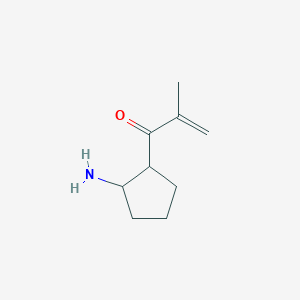
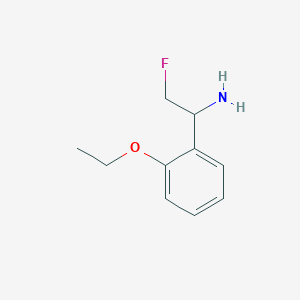
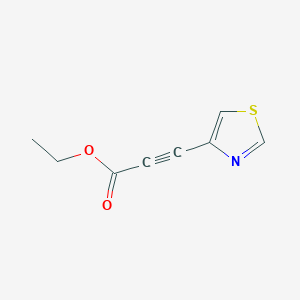
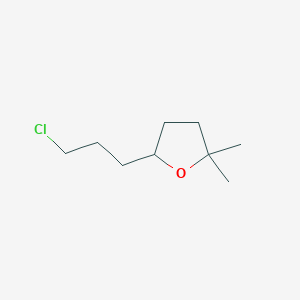
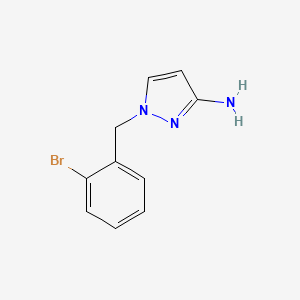
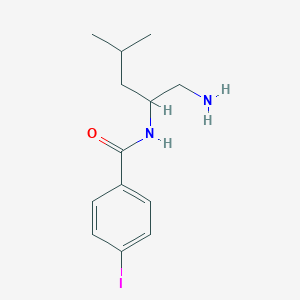
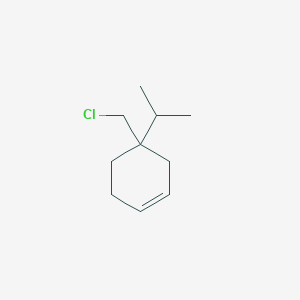
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13188548.png)
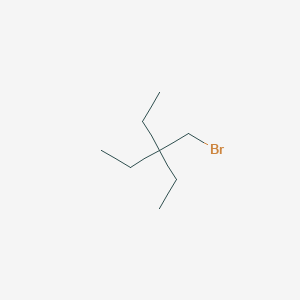
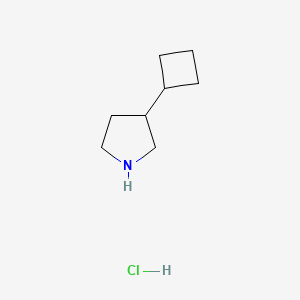
![Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13188561.png)
